Predicted Lipophilicity (XLogP3) Comparison: 2097860-25-6 versus 5-Chloro-2-methoxyphenyl Analog (2097860-20-1)
The target compound 2097860-25-6 exhibits a computed XLogP3 of 2.5, which is 0.3 log units lower than the closest structural analog 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097860-20-1; XLogP3 = 2.8) [1]. Both values were computed using the XLogP3 algorithm (PubChem release) ensuring methodological comparability. A ΔXLogP3 of −0.3 corresponds to an approximately 2-fold lower predicted octanol–water partition coefficient, placing 2097860-25-6 closer to the optimal lipophilicity range (LogP 1–3) recommended for screening probes to minimize non-specific binding and aggregation-based artifacts [2]. This difference is sufficient to produce divergent behavior in cellular permeability assays and protein-binding measurements.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (CAS 2097860-20-1): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = −0.3 (approx. 2-fold lower predicted octanol–water partitioning) |
| Conditions | Computed by XLogP3 algorithm; PubChem release values [1] |
Why This Matters
A 0.3 log-unit shift in XLogP3 is a meaningful difference in lead-optimization campaigns where lipophilicity-driven promiscuity and solubility deficits can determine screening hit triage decisions.
- [1] PubChem Compound Summaries for CID 126851745 (2097860-25-6) and CID 5468331 (2097860-20-1). XLogP3 computed properties. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007;6(11):881–890. View Source
